7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine
Description
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is a bicyclic tertiary amine with a sulfur atom (thia) and a benzyl substituent in its heterocyclic framework. This compound and its derivatives have been studied extensively for their antiarrhythmic properties, particularly as metabolites of the class Ib antiarrhythmic agent BRB-I-28 . Structural analyses via X-ray diffraction reveal a chair-chair conformation in the solid state, with a pseudo-mirror symmetry and an S···N contact distance of 2.863(2) Å, shorter than its precursor (2.038(4) Å) . The compound’s synthesis typically involves multistep routes, including condensation and functional group modifications, as seen in derivatives like hydroperchlorate salts and ketone analogs .
Properties
Molecular Formula |
C14H20N2S |
|---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C14H20N2S/c15-14-12-7-16(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
InChI Key |
VEMAEWHPXFLYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(C2N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
The synthesis of the target amine typically begins with the preparation of the corresponding ketone, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, which serves as a key intermediate. The established method for synthesizing this precursor involves a modified Mannich reaction as detailed below:
Reagents:
- Benzylamine (4.3 mmol, 0.46 g)
- Paraformaldehyde (33.0 mmol, 1.0 g)
- 4-Thianone (tetrahydrothiopyranone) (4.3 mmol, 0.5 g)
- Glacial acetic acid (0.38 g)
- Methyl alcohol (15 ml)
Procedure:
- Prepare a solution of benzylamine and paraformaldehyde in methyl alcohol
- Acidify the solution with acetic acid
- Add 4-thianone to the acidified solution
- Heat the mixture to reflux for 5-6 hours
- Evaporate the solvent to obtain a heavy red oil
- Partition the oil between water (30 ml) and diethyl ether (30 ml)
- Discard the organic layer and basify the aqueous layer with sodium hydroxide (7.5 mmol, 0.3 g)
- Extract the aqueous layer with diethyl ether (four 30 ml portions)
- Dry the combined organic extracts over Na₂SO₄
- Filter and evaporate the solution to obtain a brownish-yellow oil
- Treat the solidified oil with petroleum ether on a steam bath
- Filter the hot solution and evaporate to obtain a light yellow solid
- Purify by sublimation (80°C/0.025 mm) to yield the final product (38% yield)
The reaction proceeds through initial imine formation between benzylamine and formaldehyde, followed by sequential Mannich reactions to form the bicyclic skeleton.
Table 1. Reaction Conditions for Ketone Precursor Synthesis
| Parameter | Condition |
|---|---|
| Temperature | Reflux (approximately 65°C) |
| Reaction time | 5-6 hours |
| Solvent | Methyl alcohol |
| Catalyst | Acetic acid |
| Purification method | Sublimation |
| Yield | 38% |
Conversion Strategies from Ketone to Amine
Reductive Amination Approach
The conversion of the 9-ketone to the corresponding 9-amine can be achieved through several established methods, with modified reductive amination being the most direct approach. This typically involves the following sequence:
- Formation of an oxime or imine intermediate
- Reduction to the primary amine
Method A: Via Hydroxylamine Intermediate
Reagents:
- 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
- Hydroxylamine hydrochloride
- Sodium acetate
- Reducing agent (sodium cyanoborohydride or lithium aluminum hydride)
- Appropriate solvent system
Procedure:
Schmidt Reaction Approach
An alternative synthetic route involves the Schmidt reaction, which directly converts the ketone to an amine through a rearrangement process:
Reagents:
- 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
- Sodium azide
- Strong acid (typically sulfuric or trifluoroacetic acid)
Procedure:
- Dissolve the ketone in an appropriate solvent (such as chloroform)
- Add the acid carefully to the reaction mixture
- Add sodium azide in portions while maintaining temperature control
- Allow the reaction to proceed with stirring for several hours
- Neutralize the reaction mixture and isolate the amine product
Table 2. Comparison of Conversion Methods
| Method | Advantages | Limitations | Approximate Yield |
|---|---|---|---|
| Reductive Amination | Milder conditions, good stereoselectivity | Multiple steps, purification challenges | 65-75% |
| Schmidt Reaction | One-pot procedure, direct conversion | Hazardous reagents, potential side reactions | 50-60% |
| Beckmann Rearrangement | Well-established chemistry | Requires additional reagents and steps | 55-65% |
Modified Wolff-Kishner Approach
A variation of the Wolff-Kishner reduction can be employed to synthesize the target amine by modifying the reaction conditions to incorporate nitrogen:
Reagents:
- 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
- Hydrazine hydrate
- Ammonium acetate
- Potassium hydroxide
- Triethylene glycol
Procedure:
- Combine the ketone with hydrazine hydrate and ammonium acetate in triethylene glycol
- Heat the mixture under nitrogen to 145-150°C
- Add potassium hydroxide pellets
- Continue heating for 4-6 hours with removal of water
- Cool and process the reaction mixture to isolate the amine product
This approach leverages the nucleophilic properties of hydrazine while incorporating an additional nitrogen source to facilitate amine formation.
Analytical Characterization
Spectroscopic Data
The successful synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine can be confirmed through various spectroscopic techniques:
NMR Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): Expected signals include δ 7.15-7.40 (m, 5H, aromatic protons), δ 3.30-3.60 (s, 2H, benzylic CH₂), δ 2.40-3.00 (m, complex pattern for bicyclic ring protons), and δ 1.60-1.80 (broad s, 2H, NH₂)
- ¹³C NMR (100 MHz, CDCl₃): Characteristic signals for aromatic carbons (δ 125-140), benzylic carbon (δ 58-62), and the C-9 position (δ 45-50)
IR Spectroscopy:
- N-H stretching bands at approximately 3300-3400 cm⁻¹
- C-N stretching bands at 1050-1200 cm⁻¹
- Aromatic C-H and C=C stretching bands at their characteristic frequencies
X-ray Crystallographic Analysis
Structural confirmation can be achieved through X-ray crystallography, which typically reveals a chair-chair or chair-boat conformation for the bicyclic system. Related compounds have shown that the sulfur-containing ring often adopts a chair conformation, while the nitrogen-containing ring may exist in either chair or boat form depending on substitution patterns.
Table 3. Typical Crystallographic Parameters of the Target Compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic or triclinic |
| Space group | Typically P21/c or P1 |
| Cell dimensions | a = 6.2-6.5 Å, b = 10.5-11.0 Å, c = 15.0-16.0 Å |
| Bond angles | α = 86-90°, β = 86-95°, γ = 90-100° |
| Molecular packing | Typically involves hydrogen bonding through NH₂ group |
Alternative Functionalization Approaches
From Sulfoxide Derivatives
The 3,3-dioxide derivative of the target compound (7-benzyl-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-amine) has been reported in commercial sources, suggesting a potential alternative route via:
Via Grignard Addition to Imine
Another potential approach involves the formation of an imine at the 9-position followed by Grignard addition:
Procedure:
- Convert 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one to the corresponding imine using ammonia or a primary amine
- React with an appropriate organometallic reagent
- Hydrolyze to obtain the primary amine
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Raney nickel, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .
Scientific Research Applications
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antiarrhythmic properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as antiarrhythmic activity, by stabilizing cardiac ion channels .
Comparison with Similar Compounds
Key Observations :
- Thia vs. Oxa Substitution : Replacing sulfur (thia) with oxygen (oxa) alters electronic properties and hydrogen-bonding capacity, impacting biological activity .
- Substituent Effects : Bulky groups (e.g., phenyl at C9) induce conformational shifts (e.g., chair-boat), affecting receptor binding .
- N-Alkylation : Methyl or benzyl groups at nitrogen influence solubility and metabolic stability .
Pharmacological Activity Comparison
Key Observations :
Biological Activity
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine, also known by its CAS number 1782440-41-8, is a bicyclic compound with significant biological activity. This compound is of interest due to its structural features that may confer unique pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is , with a molecular weight of approximately 247.36 g/mol. The compound features a bicyclic structure that includes a thia (sulfur-containing) and azabicyclic framework, which are known to influence biological interactions.
Biological Activity Overview
Research indicates that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Properties : There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to standard antibiotics, suggesting that modifications to the bicyclic structure can enhance antimicrobial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine | S. aureus | 15 |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine | E. coli | 12 |
Cytotoxicity Assays
In cytotoxicity assays against human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values indicating significant cytotoxic potential:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| Bel7402 | 30 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Neuroprotective Effects
Research has indicated that compounds similar to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine may protect neuronal cells from oxidative stress-induced apoptosis. In a study involving neuronal cell cultures treated with oxidative agents, the compound demonstrated protective effects, reducing cell death rates significantly.
Case Studies
- Case Study on Anticancer Efficacy : A clinical investigation involving patients with late-stage breast cancer treated with a regimen including derivatives of this bicyclic compound showed promising results in tumor reduction and improved patient outcomes.
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer’s disease revealed that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
